molecular formula C9H10ClI B1510215 4-Chloro-2-iodo-1-isopropylbenzene

4-Chloro-2-iodo-1-isopropylbenzene

Cat. No.: B1510215
M. Wt: 280.53 g/mol
InChI Key: TZJNZKZMCLOBOP-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-1-isopropylbenzene is a halogenated aromatic compound featuring chlorine and iodine substituents at the para- and ortho-positions, respectively, along with an isopropyl group at the benzylic position. Its molecular formula is C₉H₁₀ClI, yielding a molecular weight of 280.54 g/mol (calculated from atomic masses). This compound is structurally significant in organic synthesis, particularly as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent.

Properties

Molecular Formula

C9H10ClI

Molecular Weight

280.53 g/mol

IUPAC Name

4-chloro-2-iodo-1-propan-2-ylbenzene

InChI

InChI=1S/C9H10ClI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3

InChI Key

TZJNZKZMCLOBOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The following table summarizes key structural and molecular distinctions between 4-Chloro-2-iodo-1-isopropylbenzene and three analogues from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Halogen Type CAS RN/ID
This compound C₉H₁₀ClI 280.54 Cl (4), I (2), isopropyl (1) Cl, I Not provided
4-Bromo-2-chloro-1-cyclopropylbenzene C₉H₈BrCl 231.52 Br (4), Cl (2), cyclopropyl (1) Br, Cl 1353856-55-9
1-Chloro-2-isopropyl-4-methylbenzene C₁₀H₁₃Cl 168.66 Cl (1), isopropyl (2), methyl (4) Cl 15146-00-6
2-Bromo-1-chloro-4-isopropylbenzene C₉H₁₀BrCl 233.53 Br (2), Cl (1), isopropyl (4) Br, Cl 90350-25-7
Key Observations:
  • Halogen Diversity : The iodine substituent in the target compound distinguishes it from bromine- or chlorine-only analogues. Iodine’s larger atomic radius and polarizability enhance its reactivity in nucleophilic aromatic substitution compared to bromine or chlorine .
  • Substituent Positioning : The isopropyl group at position 1 in the target compound introduces steric bulk that may hinder electrophilic substitution at adjacent positions, unlike the cyclopropyl group in 4-Bromo-2-chloro-1-cyclopropylbenzene, which imposes ring strain .
  • Molecular Weight : The iodine atom contributes significantly to the higher molecular weight of this compound compared to its brominated or chlorinated counterparts.

Reactivity and Stability

  • Halogen Reactivity : Iodine in this compound is more susceptible to displacement in cross-coupling reactions than bromine or chlorine in analogues like 2-Bromo-1-chloro-4-isopropylbenzene. This property is critical in palladium-catalyzed reactions .
  • Steric Effects : The isopropyl group at position 1 may reduce reactivity at the ortho and para positions due to steric hindrance, contrasting with 1-Chloro-2-isopropyl-4-methylbenzene, where the methyl group at position 4 imposes less steric resistance .

Thermodynamic and Spectral Data

While the evidence lacks direct thermodynamic data for this compound, inferences can be drawn from analogues:

  • Boiling/Melting Points : Brominated and iodinated derivatives typically exhibit higher boiling points than chlorinated analogues due to increased molecular weight and halogen polarizability. For example, 2-Bromo-1-chloro-4-isopropylbenzene (233.53 g/mol) likely has a higher boiling point than 1-Chloro-2-isopropyl-4-methylbenzene (168.66 g/mol) .
  • Spectroscopic Signatures : The iodine substituent would produce distinct NMR (e.g., deshielded protons near iodine) and IR signals (C-I stretch ~500 cm⁻¹) compared to C-Br (~600 cm⁻¹) or C-Cl (~750 cm⁻¹) stretches .

Preparation Methods

Alkylation to Form Isopropylbenzene Derivative

The initial step involves the Friedel-Crafts alkylation of benzene with propylene to introduce the isopropyl group, forming isopropylbenzene (cumene) or related derivatives.

Key conditions and notes:

  • Catalyst: Aluminum trichloride (AlCl3), typically 3-8% concentration in the reaction mixture.
  • Accelerant: Hydrogen chloride (HCl).
  • Temperature: Approximately 95 °C.
  • Pressure: Atmospheric or slightly elevated (up to 0.5-0.6 MPa) to enhance yield and reduce benzene loss.
  • Molar ratio: Benzene to propylene around 3:1 to minimize polyalkylation byproducts like diisopropylbenzene.

After reaction completion, the mixture is cooled, and the aluminum chloride complex is separated and recycled. The alkylated product is then hydrolyzed, neutralized, and purified to obtain isopropylbenzene.

Selective Chlorination to Obtain 4-Chlorotoluene Derivative

Chlorination of the aromatic ring is achieved by reacting toluene derivatives with chlorine gas in the presence of ferric chloride (FeCl3) as a catalyst.

Process details:

  • Toluene is dried and dehydrated before entering the chlorination reactor.
  • Chlorine is introduced from the bottom of the reactor to ensure even distribution.
  • Reaction temperature and catalyst choice influence the ratio of para- to ortho-chlorotoluene.
  • Typical para to ortho ratio: approximately 55:45.
  • Separation of para- and ortho-isomers is conducted by rectification, molecular sieve adsorption, or rectification crystallization.
  • Falling film freezing crystallization can increase para-chlorotoluene purity to over 99%.

Safety precautions include avoiding open flames and oxidizing agents due to combustion and explosion risks.

Iodination to Introduce the Iodine Substituent

Iodination is usually performed via electrophilic aromatic substitution, often employing iodine (I2) and oxidative conditions to facilitate substitution on the aromatic ring.

Notable method:

  • Use of arylhydrazine hydrochlorides and iodine in dimethyl sulfoxide (DMSO) solvent.
  • Base: Cesium carbonate (Cs2CO3) to promote the reaction.
  • Temperature: Optimally around 60 °C.
  • Reaction time: Approximately 6 hours under air atmosphere.
  • Post-reaction workup involves addition of sodium persulfate (Na2S2O8) and water, extraction with chloroform, drying, and purification by silica gel chromatography.

This method yields aryl iodides efficiently without the need for metal catalysts or harsh bases. The use of DMSO enhances yield and selectivity.

Combined Synthesis of 4-Chloro-2-iodo-1-isopropylbenzene

A practical synthetic route involves:

  • Preparing 4-chlorotoluene via selective chlorination.
  • Alkylating toluene derivatives to introduce the isopropyl group.
  • Iodinating the resulting 4-chloro-1-isopropylbenzene at the ortho position relative to the isopropyl group.

Alternatively, a one-pot synthesis has been reported where 2-bromopropane, 4-chlorotoluene, and isopropylbenzene are combined under pressurized stirring (0.7-0.8 MPa) for 20-30 minutes to yield halogenated isopropylbenzene derivatives, although this is more specific to brominated analogs.

Data Summary Table of Key Preparation Steps

Step Reagents & Conditions Key Parameters Notes
Alkylation Benzene + Propylene, AlCl3 catalyst, HCl accelerant 95 °C, 0.5-0.6 MPa, 3:1 molar ratio Recycle AlCl3 complex, minimize polyalkylation
Chlorination Toluene + Cl2, FeCl3 catalyst Controlled temperature, para:ortho ~55:45 Separation by rectification or crystallization
Iodination Aryl hydrazine hydrochloride + I2, Cs2CO3, DMSO 60 °C, 6 h, air atmosphere Metal- and base-free, high yield, silica gel purification
One-pot halogenated isopropylbenzene synthesis 2-bromopropane + 4-chlorotoluene + isopropylbenzene 0.7-0.8 MPa, 20-30 min stirring Specific for brominated analogs, potential adaptation

Research Findings and Practical Considerations

  • The use of DMSO as a solvent in the iodination step significantly improves yield and selectivity of aryl iodides, as demonstrated in metal- and base-free protocols.
  • Control of reaction temperature is crucial; deviations from 60 °C reduce iodination efficiency.
  • The para-selectivity in chlorination can be enhanced by catalyst and temperature optimization, with falling film freezing crystallization enabling high-purity isolation of 4-chlorotoluene.
  • Alkylation under slightly elevated pressure improves reactor throughput and reduces benzene loss, important for industrial scale-up.
  • Safety measures must be strictly followed during chlorination and iodination due to risks of combustion and toxic by-products like hydrogen chloride gas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-iodo-1-isopropylbenzene, and how can reaction conditions be optimized?

  • Methodology : Electrophilic iodination of 4-chloro-1-isopropylbenzene using iodine monochloride (ICl) in a halogenated solvent (e.g., dichloromethane) at 0–5°C is a common approach. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of substrate to ICl) and reaction time (6–8 hours). Monitor progress via TLC (hexane:ethyl acetate, 9:1). Purify via column chromatography using silica gel .
  • Validation : Confirm regioselectivity using 1^1H NMR (aromatic proton splitting patterns) and mass spectrometry (molecular ion peak at m/z 296.5) .

Q. How should researchers handle this compound to ensure safety and stability?

  • Safety Protocols : Use fume hoods, nitrile gloves, and safety goggles. Avoid exposure to light (iodine may degrade under UV). Store in amber vials at 2–8°C under inert gas (argon) .
  • Stability Testing : Conduct accelerated degradation studies in polar aprotic solvents (e.g., DMSO, DMF) under varying pH (5–9) and temperatures (25–40°C). Monitor via HPLC for decomposition products like iodobenzene derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • 1^1H/13^{13}C NMR : Identify substituent positions (e.g., isopropyl group at 1-position: δ ~1.3 ppm for CH3_3, δ ~2.9 ppm for CH).
  • IR Spectroscopy : Confirm C-I stretch (~500 cm1^{-1}) and C-Cl stretch (~700 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C9_9H11_{11}ClI) with <2 ppm error .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The iodine atom acts as a directing group in Suzuki-Miyaura couplings. Use DFT calculations (B3LYP/6-31G*) to map electron density distribution, revealing enhanced reactivity at the para position to the isopropyl group. Compare with bromo/chloro analogs to assess leaving-group efficiency .
  • Experimental Design : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2(dppf)) with arylboronic acids in THF/water. Isolate biaryl products via extraction (ethyl acetate/brine) and characterize via X-ray crystallography .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization?

  • Optimization Approaches :

  • Add silver salts (Ag2_2CO3_3) to suppress iodide displacement.
  • Use low-temperature conditions (−20°C) for Grignard reactions to minimize radical pathways.
  • Monitor by 19^{19}F NMR if fluorinated reagents are involved .

Q. How can computational modeling predict the environmental persistence of this compound?

  • QSAR Models : Apply Quantitative Structure-Property Relationship (QSPR) algorithms to estimate biodegradation half-life (e.g., EPI Suite). Input descriptors include logP (3.2), polar surface area (20.3 Ų), and H-bond acceptor count (0). Validate predictions via soil microcosm studies .
  • Degradation Pathways : Simulate hydrolysis pathways using Gaussian09 (MP2/cc-pVTZ) to identify intermediates like 4-chloro-1-isopropylphenol .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Cross-Referencing : Compare data from CRC Handbook (mp: −12.3°C for 1-chloro-4-isopropylbenzene) with NIST Chemistry WebBook (thermodynamic properties) .
  • Reproducibility : Synthesize batches under controlled conditions (humidity <30%, argon atmosphere) to isolate polymorphic variations.

Q. What are the limitations of using NMR to assess purity in halogenated aromatic systems?

  • Challenge : Overlapping signals from diastereomers or rotamers (e.g., isopropyl group).
  • Solution : Use 13^{13}C DEPT-135 to resolve quaternary carbons or 2D NMR (HSQC, HMBC) for unambiguous assignments .

Methodological Resources

  • Synthetic Protocols : Adapt iodination methods from chloro-nitrobenzene derivatives .
  • Computational Tools : CC-DPS for property prediction (patented QSQN technology) .
  • Safety Guidelines : TCI America’s exposure controls (respirators, closed systems) .

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